molecular formula C8H9F3N2O2S B1453030 Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 1280787-22-5

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1453030
CAS No.: 1280787-22-5
M. Wt: 254.23 g/mol
InChI Key: NXYDYIPUUQMSDN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a trifluoromethyl-substituted thiazole derivative with a methylamino group at position 2 and an ethyl ester moiety at position 5. The compound belongs to the 1,3-thiazole family, a heterocyclic scaffold known for its diverse applications in medicinal chemistry and materials science due to its electronic and steric properties .

Synthesis: The compound is synthesized via a condensation reaction between 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate in absolute ethanol under reflux conditions. The product is neutralized with potassium carbonate, filtered, and recrystallized from ethanol . Elemental analysis and spectroscopic methods (e.g., NMR, mass spectrometry) confirm its structure .

Properties

IUPAC Name

ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-3-15-6(14)4-5(8(9,10)11)13-7(12-2)16-4/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDYIPUUQMSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Trifluoroacetic Ethyl Acetoacetate

  • Starting Material: Trifluoroacetic ethyl acetoacetate.
  • Reagent: Chlorosulfuric acid.
  • Conditions: The chlorosulfuric acid is added dropwise at low temperatures (-15°C to -5°C) to control reaction exothermicity and avoid overchlorination.
  • Molar Ratios: Chlorosulfuric acid to trifluoroacetic ethyl acetoacetate molar ratio maintained between 0.92 and 0.98.
  • Reaction Time: The dropwise addition takes about 2 to 2.5 hours, followed by a temperature hold at 5°C to 15°C for 10 to 18 hours.
  • Outcome: Formation of 2-chloro trifluoroacetyl ethyl acetoacetate with minimal overchlorinated by-products (<0.3%).

Cyclization with Thioacetamide

  • Reagents: Thioacetamide and dehydrated ethanol.
  • Conditions: The chlorinated intermediate is reacted with thioacetamide in ethanol under reflux conditions for 8 to 12 hours.
  • Molar Ratios: Thioacetamide is used in slight excess (1.02 to 1.06 equivalents relative to chlorinated intermediate).
  • Advantages: Use of ethanol as solvent avoids toxic solvents like DMF or acetonitrile and eliminates the need for acid-binding agents or complex post-processing.
  • Outcome: Formation of the thiazole ring yielding ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate or its hydrochloride salt.

Hydrolysis and Workup

  • Process: After cyclization, hydrolysis is conducted by adding aqueous sodium hydroxide solution (around 15%).
  • Reaction Time: Stirring under reflux for 2 to 3 hours.
  • Post-Reaction: Ethanol is recovered by vacuum distillation.
  • Acidification: The reaction mixture is acidified to pH 1 using concentrated hydrochloric acid to precipitate the product.
  • Isolation: The product is filtered, washed, and dried to obtain a high-purity off-white powder.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Purity (HPLC %) Melting Point (°C)
Chlorination Chlorosulfuric acid (0.92-0.98 equiv), -15°C to 15°C, 10-18 h - >98.5 -
Cyclization Thioacetamide (1.02-1.06 equiv), ethanol reflux, 8-12 h - - -
Hydrolysis & Workup NaOH 15%, reflux 2-3 h, acidification pH=1 91.7-93.5 98.7-99.0 163.5-166.0

Note: The yields and purity values are based on multiple runs with slight variations in conditions as reported in patent CN104672168B.

Alternative Synthetic Routes and Considerations

  • Use of Ethyl 2-chloro-3-oxobutanoate: Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a close analogue, indicating a viable route for related compounds. However, pyridine use requires careful handling due to toxicity.

  • Avoidance of Toxic Reagents: The method employing chlorosulfuric acid and ethanol avoids highly toxic reagents such as sodium cyanide and solvents like DMF, making it more suitable for industrial scale-up.

  • Purification: The process eliminates the need for extensive chromatographic purification by optimizing reaction conditions and direct precipitation of the product after acidification.

Summary Table of Key Parameters

Parameter Range/Value Notes
Chlorosulfuric acid molar ratio 0.92 - 0.98 Relative to trifluoroacetic ethyl acetoacetate
Chlorosulfuric acid addition temp -15°C to -5°C Controls overchlorination
Chlorination reaction time 10 - 18 hours Temperature hold at 5°C to 15°C
Thioacetamide molar ratio 1.02 - 1.06 Slight excess to ensure complete cyclization
Cyclization reaction time 8 - 12 hours Reflux in dehydrated ethanol
Hydrolysis conditions 15% NaOH aqueous, reflux 2-3 h Followed by acidification to pH 1
Product yield 91.7% - 93.5% High yield with optimized conditions
Product purity (HPLC) 98.7% - 99.0% High purity suitable for further use
Product melting point 163.5°C - 166.0°C Consistent with literature values

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group at position 2 participates in nucleophilic substitutions, particularly under basic or acidic conditions. For example:

  • Protection with Boc groups :
    The 2-methylamino group is often masked as a tert-butoxycarbonate (Boc) to prevent interference in subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

    CompoundEt3NBoc2Otert butyl 5 acetylthiazol 2 yl methyl carbamate[5]\text{Compound}\xrightarrow[\text{Et}_3\text{N}]{\text{Boc}_2\text{O}}\text{tert butyl 5 acetylthiazol 2 yl methyl carbamate}\quad[5]
  • Alkylation :
    The Boc-protected derivative reacts with cyanomethanide to yield intermediates for further functionalization, such as:

    Boc protected intermediateNaCNtert butyl 5 2 cyanoacetyl 4 methylthiazol 2 yl methyl carbamate[5]\text{Boc protected intermediate}\xrightarrow{\text{NaCN}}\text{tert butyl 5 2 cyanoacetyl 4 methylthiazol 2 yl methyl carbamate}\quad[5]

Condensation and Cyclization Reactions

The ester and thiazole ring facilitate condensation with nitrogen nucleophiles:

  • Enaminone Formation :
    Reaction with N,N-dimethylformamide–dimethylacetal (DMF–DMA) produces enaminones, which serve as precursors for pyrimidine derivatives :

    CompoundDMF DMA3 dimethylamino 1 4 methyl 2 methylamino thiazol 5 yl prop 2 en 1 one[5]\text{Compound}\xrightarrow{\text{DMF DMA}}\text{3 dimethylamino 1 4 methyl 2 methylamino thiazol 5 yl prop 2 en 1 one}\quad[5]
  • Pyrimidine Synthesis :
    Enaminones react with phenylguanidines under microwave irradiation to form substituted pyrimidines with antitumor activity :

    Enaminone+PhenylguanidineΔ2 anilino 4 thiazol 5 yl pyrimidine[5]\text{Enaminone}+\text{Phenylguanidine}\xrightarrow{\Delta}\text{2 anilino 4 thiazol 5 yl pyrimidine}\quad[5]

Halogenation and Functionalization

The trifluoromethyl group enhances electrophilic substitution at the thiazole ring:

  • Bromination :
    Bromine in the presence of p-toluenesulfonic acid (PTSA) introduces bromine at position 4, enabling further cross-coupling reactions :

    CompoundPTSABr25 bromo 2 methylamino 4 trifluoromethyl thiazole[5]\text{Compound}\xrightarrow[\text{PTSA}]{\text{Br}_2}\text{5 bromo 2 methylamino 4 trifluoromethyl thiazole}\quad[5]
  • Fluorination :
    SelectFluor-mediated fluorination yields fluoro-enaminones :

    EnaminoneSelectFluor2 fluoro 1 4 methyl 2 methylamino thiazol 5 yl prop 2 en 1 one[5]\text{Enaminone}\xrightarrow{\text{SelectFluor}}\text{2 fluoro 1 4 methyl 2 methylamino thiazol 5 yl prop 2 en 1 one}\quad[5]

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

  • Acid Formation :
    Hydrolysis with aqueous NaOH or HCl produces the corresponding carboxylic acid, which is useful for further conjugation :

    EsterNaOH H2O2 Methyl 4 trifluoromethyl 1 3 thiazole 5 carboxylic acid[3][7]\text{Ester}\xrightarrow{\text{NaOH H}_2\text{O}}\text{2 Methyl 4 trifluoromethyl 1 3 thiazole 5 carboxylic acid}\quad[3][7]

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, RTBoc-protected thiazole85%
Enaminone FormationDMF-DMA, 80°C, 12 h3-(Dimethylamino)enaminone72%
Pyrimidine SynthesisPhenylguanidine, MW, 150°C, 20 min2-Anilino-4-thiazolpyrimidine65%
BrominationBr₂, PTSA, CHCl₃, 0°C5-Bromo-4-(trifluoromethyl)thiazole78%

Table 2: Physicochemical Impact of Substituents

SubstituentEffect on ReactivityExample Application
Trifluoromethyl (-CF₃)Enhances metabolic stability and lipophilicityImproved bioavailability in drug design
Methylamino (-NHCH₃)Enables nucleophilic substitution/condensationPrecursor for antitumor agents
Ethyl Ester (-COOEt)Facilitates hydrolysis to carboxylic acidConjugation with biomolecules

Scientific Research Applications

Chemistry

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the electronic properties of derivatives, making it useful in creating complex molecules.

Biology

Research has indicated potential biological activities of this compound, particularly in:

  • Antimicrobial Studies: Investigating its efficacy against various pathogens.
  • Enzyme Inhibition: Exploring interactions with specific enzymes that could lead to therapeutic applications.

Medicine

The compound is being explored for its therapeutic properties:

  • Drug Development: Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases.
  • Pharmacokinetics Studies: Understanding how the compound interacts within biological systems can inform dosing and efficacy .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals: Enhancing the properties of pesticides and herbicides.
  • Material Science: Contributing to the development of advanced materials with improved performance characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as a new antimicrobial agent.

Case Study 2: Drug Development

Research focused on modifying this compound to enhance its binding affinity to specific proteins involved in cancer pathways. The modifications led to improved efficacy in preclinical models, highlighting its potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features :

  • Molecular formula : C₈H₈F₃N₂O₂S.
  • Molecular weight : 253.07 g/mol.
  • Key functional groups: Methylamino (-NHCH₃) at position 2, trifluoromethyl (-CF₃) at position 4, and ethyl ester (-COOEt) at position 5.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves solubility for synthetic manipulation .

Comparison with Similar Compounds

Thiazole derivatives with trifluoromethyl and ester/amino substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Target) 2: -NHCH₃; 4: -CF₃; 5: -COOEt C₈H₈F₃N₂O₂S 253.07 Not reported Enhanced lipophilicity, ester moiety
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 2: -NH₂; 4: -CF₃; 5: -COOEt C₇H₆F₃N₂O₂S 236.19 Not reported Free amino group for derivatization
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2: -NHCH₂CH₃; 4: -CF₃; 5: -COOEt C₉H₁₀F₃N₂O₂S 267.07 Not reported Longer alkyl chain increases hydrophobicity
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2: -Cl; 4: -CF₃; 5: -COOEt C₇H₅ClF₃NO₂S 259.63 Not reported Chloro substituent enhances reactivity
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 2: -CH₃; 4: -CF₃; 5: -COOH C₆H₅F₃NO₂S 212.16 Not reported Carboxylic acid improves metal-binding

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Ethyl esters balance solubility for in vitro assays .
  • Melting Points : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (a structural analog) melts at 87–89°C , while carboxylic acid derivatives (e.g., ) likely exhibit higher melting points due to hydrogen bonding.

Biological Activity

Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 1280787-22-5) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. The molecular formula for this compound is C8_8H9_9F3_3N2_2O2_2S, with a molecular weight of 254.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity. Such interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess activity against various pathogens. This compound has been investigated for its potential against bacteria and protozoa:

  • Antigiardial Activity : Some thiazole derivatives have shown promising giardicidal activity, suggesting that similar compounds may also exhibit effectiveness against Giardia intestinalis.
  • Antitrichomonal Activity : Compounds in the thiazole family have been reported to display trichomonicidal effects, indicating a potential for treating Trichomonas vaginalis infections .

Anticancer Activity

Thiazole derivatives, including this compound, have been explored for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly impact cytotoxicity:

  • Cytotoxicity Against Cancer Cell Lines : Certain thiazole derivatives have demonstrated IC50_{50} values comparable to established chemotherapeutics like doxorubicin. For example, compounds with specific substitutions on the thiazole ring exhibited potent activity against human glioblastoma and melanoma cell lines .

Summary of Biological Activities

Activity Type Target Organisms Reported Effects IC50_{50}
AntimicrobialGiardia intestinalisGiardicidal activity< 10 nM (for similar compounds)
AntimicrobialTrichomonas vaginalisTrichomonicidal effectsNot specified
AnticancerVarious cancer cell linesCytotoxicityComparable to doxorubicin

Study on Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives found that specific structural modifications could lead to enhanced biological activities. The presence of electron-donating groups and halogen substitutions were critical in improving anticancer efficacy .

Synthesis and Evaluation

Research has also highlighted the synthesis of this compound as part of a broader investigation into thiazole-based compounds. The evaluation of these compounds often includes assessing their biological activities through in vitro assays against various pathogens and cancer cell lines .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

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